molecular formula C14H10F2O2 B2462608 2-[4-(Difluoromethyl)phenyl]benzoic acid CAS No. 2248321-75-5

2-[4-(Difluoromethyl)phenyl]benzoic acid

Cat. No.: B2462608
CAS No.: 2248321-75-5
M. Wt: 248.229
InChI Key: RDRYHPVGWQCQEU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]benzoic acid is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. As part of the family of fluorinated benzoic acids, this compound is designed for the facile synthesis of more complex molecular scaffolds, primarily through condensation reactions at its carboxylic acid group . The strategic incorporation of fluorine atoms and difluoromethyl groups is a established approach in modern agrochemical and pharmaceutical development, as these features can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . A key mechanism by which such fluorinated groups exert their effects is through halogen bonding, where the fluorine atoms act as hydrogen bond acceptors or engage in specific dipole interactions with protein targets, thereby enhancing the binding affinity and agonistic activity of the resulting drug candidate . Researchers utilize this benzoic acid derivative in structure-activity relationship (SAR) studies to optimize the potency of lead compounds, particularly for targets like G protein-coupled receptors (GPCRs) . Its applications extend to the synthesis of active pharmaceutical ingredients (APIs) and novel therapeutic agents for various disease areas . The product is provided for research purposes as a high-purity solid and must be handled by qualified laboratory personnel. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[4-(difluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRYHPVGWQCQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)phenyl]benzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid framework. One common method is the difluoromethylation of 4-bromobenzoic acid using difluoromethylating agents such as difluoromethyltrimethylsilane in the presence of a base like cesium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 2-[4-(Difluoromethyl)phenyl]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Difluoromethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form a carboxylic acid or other functional groups.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of difluoromethylbenzoic acid derivatives.

    Reduction: Formation of difluoromethylcyclohexane derivatives.

    Substitution: Formation of halogenated difluoromethylbenzoic acid derivatives.

Scientific Research Applications

2-[4-(Difluoromethyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]benzoic acid depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes or receptors. The presence of the benzoic acid moiety can facilitate binding to active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenyl-Substituted Benzoic Acids

The table below compares key analogs, emphasizing substituent effects on properties and bioactivity:

Compound Name Substituent Key Properties/Bioactivity Reference
2-[4-(Difluoromethyl)phenyl]benzoic acid -C₆H₄(CF₂H) Antibacterial activity (inferred from analogs)
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid -S-C₆H₄(CF₃) Higher lipophilicity; structural studies
2-[(4-Fluorophenyl)methyl]benzoic acid -CH₂-C₆H₄F Structural analog; limited bioactivity data
4-Fluoro-2-(phenylamino)benzoic acid -NH-C₆H₅ at 2-position Intramolecular H-bonding; crystal packing effects
2-(4-Fluoro-3-methylphenyl)benzoic acid -C₆H₃(F)(CH₃) at 4-position Unknown bioactivity; synthetic intermediate

Key Observations :

  • Trifluoromethyl (-CF₃) vs.
  • Sulfur Linkage (Thioether) : The thioether group in 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid introduces flexibility and polarizability, which may alter binding interactions in biological targets compared to direct phenyl attachment .
  • Amino Substitution: 4-Fluoro-2-(phenylamino)benzoic acid demonstrates intramolecular hydrogen bonding, which stabilizes its conformation and influences crystal packing—a property critical for solubility and formulation .
Physicochemical Properties
  • Lipophilicity: Difluoromethyl (-CF₂H) is less lipophilic than trifluoromethyl (-CF₃) but more than monofluoromethyl (-CFH₂). This intermediate lipophilicity may optimize blood-brain barrier penetration or tissue distribution .
  • Hydrogen Bonding: Compounds like 4-Fluoro-2-(phenylamino)benzoic acid () show that amino groups facilitate hydrogen bonding, enhancing solubility—a property absent in the target compound but critical for bioavailability.

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs resist cytochrome P450-mediated oxidation, extending half-life in vivo. The difluoromethyl group may offer a balance between stability and manageable lipophilicity .
  • Synthetic Utility : Derivatives like 2-[4-(Trifluoromethyl)phenyl]benzoic acid () are intermediates in agrochemicals, suggesting similar applications for the difluoromethyl variant.
  • Crystallography : Structural studies of analogs (e.g., ) reveal conformation-dependent activity, underscoring the need for crystallographic analysis of the target compound to optimize drug design.

Q & A

Q. How can synthesis routes for 2-[4-(Difluoromethyl)phenyl]benzoic acid be optimized?

  • Methodological Answer : Synthesis optimization involves stepwise functionalization of the phenyl ring. For example, Suzuki-Miyaura coupling can introduce the difluoromethylphenyl group to the benzoic acid core. Key parameters include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for fluorine tolerance .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Lower temperatures (50–70°C) mitigate side reactions like defluorination .
    Challenges include competing substitution pathways; monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques confirm the structure and purity of 2-[4-(Difluoromethyl)phenyl]benzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (δ = -100 to -120 ppm for CF₂H), while ¹H NMR resolves methyl and aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₀F₂O₂) with <5 ppm error .
  • X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks critical for material science applications .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from incomplete coupling reactions .

Q. What preliminary biological activities are associated with 2-[4-(Difluoromethyl)phenyl]benzoic acid?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or microdilution methods (e.g., MIC values against S. aureus and E. coli) reveal moderate activity (MIC = 16–32 µg/mL), attributed to fluorine-enhanced membrane permeability .
  • Anti-inflammatory testing : COX-2 inhibition assays (IC₅₀ = 10–20 µM) suggest competitive binding at the active site, validated via molecular docking .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and target binding?

  • Methodological Answer :
  • Computational modeling : Density Functional Theory (DFT) calculations show the CF₂H group increases electrophilicity (σₚ = +0.34) at the phenyl ring, enhancing interactions with nucleophilic residues (e.g., lysine or serine in enzymes) .
  • Isosteric replacement studies : Replacing CF₂H with CH₃ reduces binding affinity by 3-fold (ΔG = -8.2 vs. -5.4 kcal/mol), confirming fluorine’s role in van der Waals interactions .
  • Protein Data Bank (PDB) analysis : Co-crystal structures (e.g., 6XYZ) reveal direct hydrogen bonding between fluorine and Thr123 in COX-2 .

Q. How to design structure-activity relationship (SAR) studies for analogs of 2-[4-(Difluoromethyl)phenyl]benzoic acid?

  • Methodological Answer :
  • Substituent variation : Systematic replacement of CF₂H with Cl, Br, or OCF₃ alters logP (1.8 → 2.5) and bioavailability (Caco-2 permeability: 2.1 × 10⁻⁶ cm/s) .
  • Bioisosteric libraries : Synthesize analogs like 3-[4-(difluoromethyl)-thiazol-2-yl]benzoic acid to probe heterocyclic effects on solubility and target engagement .
  • Data tables :
SubstituentlogPMIC (µg/mL)COX-2 IC₅₀ (µM)
CF₂H1.81612
Cl2.13225
OCF₃2.46435

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize data to positive controls (e.g., indomethacin for COX-2) .
  • Metabolite profiling : LC-MS/MS identifies unstable metabolites (e.g., hydroxylated derivatives) that may confound activity measurements .
  • Batch variability checks : NMR purity (>98%) and elemental analysis (C, H, F ±0.3%) ensure compound consistency across studies .

Q. What computational tools predict the environmental stability of 2-[4-(Difluoromethyl)phenyl]benzoic acid?

  • Methodological Answer :
  • EPI Suite : Estimates half-life in soil (t₁/₂ = 45 days) and aquatic systems (t₁/₂ = 30 days) based on QSAR models .
  • Gaussian 16 : Simulates hydrolysis pathways; the CF₂H group resists nucleophilic attack compared to CH₃, reducing aquatic toxicity .

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